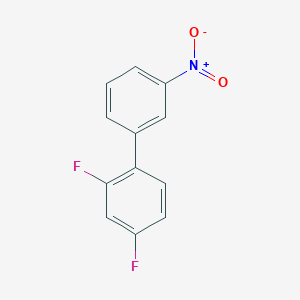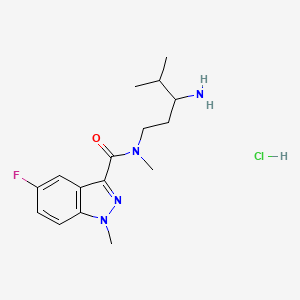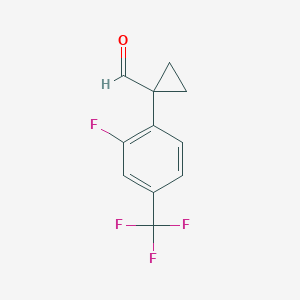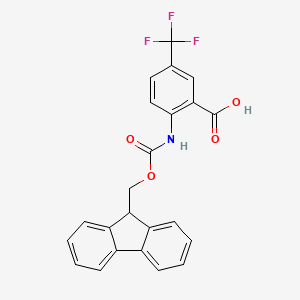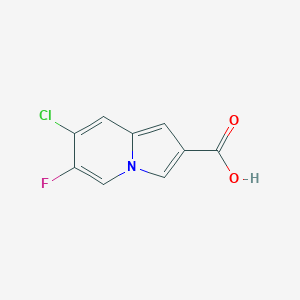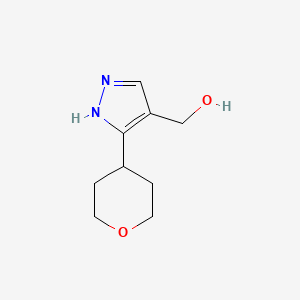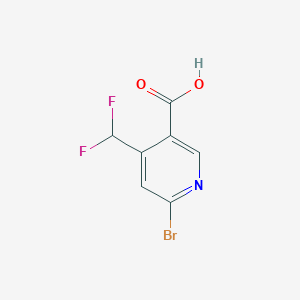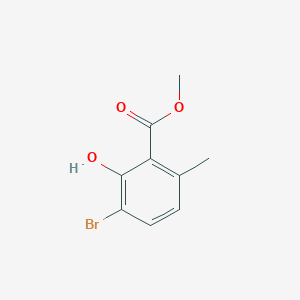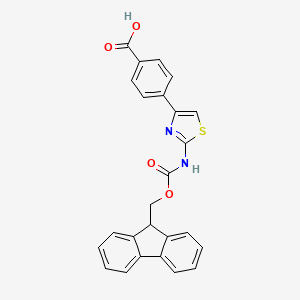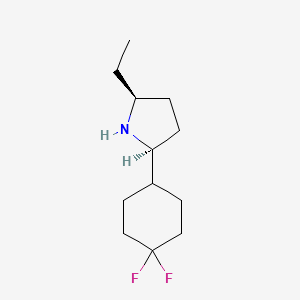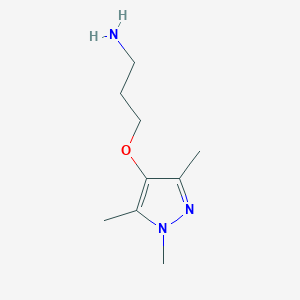
2-Amino-3-ethylpentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-ethylpentan-1-ol is an organic compound with the molecular formula C7H17NO. It is a chiral molecule, meaning it has non-superimposable mirror images, and is often used in various chemical and pharmaceutical applications. The compound features an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentane chain, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-ethylpentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 2-Nitro-3-ethylpentan-1-ol, using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 3-Ethylpentan-1-one with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-ethylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products
Oxidation: 2-Amino-3-ethylpentan-1-one or 2-Amino-3-ethylpentanal.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives like 2-Amino-3-ethylpentyl chloride.
Aplicaciones Científicas De Investigación
2-Amino-3-ethylpentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: It is explored for its potential therapeutic effects and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-ethylpentan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, including phosphorylation and dephosphorylation processes. These interactions can modulate enzyme activity, signal transduction pathways, and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-methylpentan-1-ol
- 2-Amino-3-propylpentan-1-ol
- 2-Amino-3-isopropylpentan-1-ol
Uniqueness
2-Amino-3-ethylpentan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its chiral nature allows for enantioselective reactions, making it valuable in asymmetric synthesis. The presence of both amino and hydroxyl groups provides versatility in chemical modifications and applications.
Propiedades
Fórmula molecular |
C7H17NO |
|---|---|
Peso molecular |
131.22 g/mol |
Nombre IUPAC |
2-amino-3-ethylpentan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-3-6(4-2)7(8)5-9/h6-7,9H,3-5,8H2,1-2H3 |
Clave InChI |
MECYGYIMGAWTEK-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


